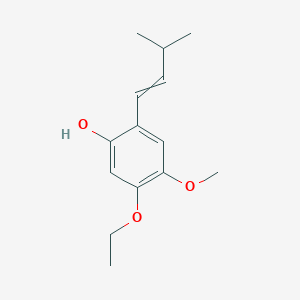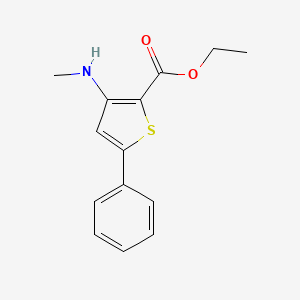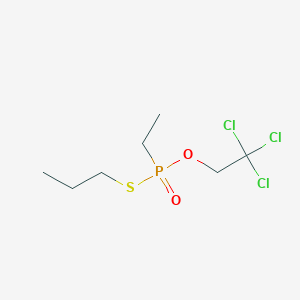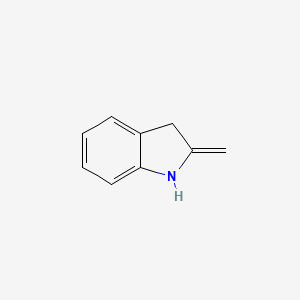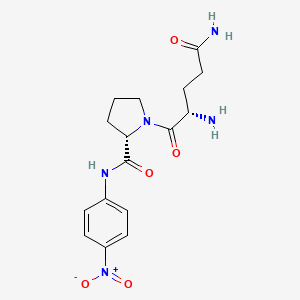![molecular formula C13H17Cl2NO2S B14369737 Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate CAS No. 92019-76-6](/img/structure/B14369737.png)
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bis(2-chloroethyl)amino and sulfanylacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl sulfanylacetate with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the inhibition of DNA synthesis and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action.
Mechlorethamine: Known for its use in cancer treatment, shares structural similarities with Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92019-76-6 |
|---|---|
Molecular Formula |
C13H17Cl2NO2S |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-18-13(17)10-19-12-4-2-11(3-5-12)16(8-6-14)9-7-15/h2-5H,6-10H2,1H3 |
InChI Key |
OIJQKRDQQOZSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
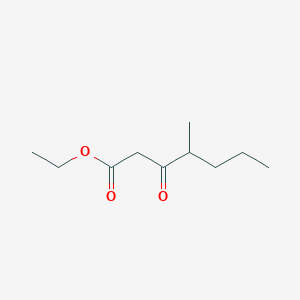
methanone](/img/structure/B14369681.png)


![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
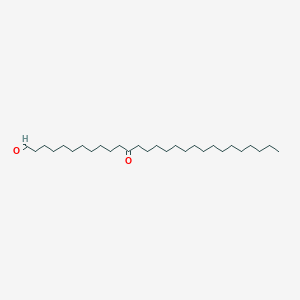
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
